molecular formula C14H16N4O4S B6761538 N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide

N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide

Cat. No.: B6761538
M. Wt: 336.37 g/mol
InChI Key: ZNNFBKVDEXIHQO-UHFFFAOYSA-N
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Description

N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, a morpholine ring, and an oxadiazole ring

Properties

IUPAC Name

N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-17(14(20)11-3-2-6-23-11)7-12(19)18-4-5-21-8-10(18)13-15-9-22-16-13/h2-3,6,9-10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNFBKVDEXIHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCOCC1C2=NOC=N2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the morpholine ring: This step involves the reaction of diethanolamine with appropriate reagents to form the morpholine ring.

    Coupling of the oxadiazole and morpholine rings: This is done using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the thiophene ring: The final step involves the reaction of the intermediate with thiophene-2-carboxylic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving the morpholine or oxadiazole rings.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)piperidin-4-yl]-2-oxoethyl]thiophene-2-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-methyl-N-[2-[3-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]-2-oxoethyl]thiophene-2-carboxamide is unique due to the combination of the thiophene, morpholine, and oxadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and drugs.

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